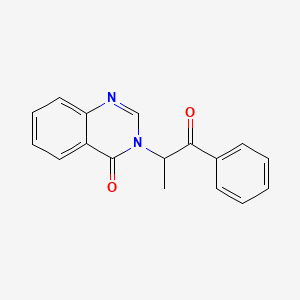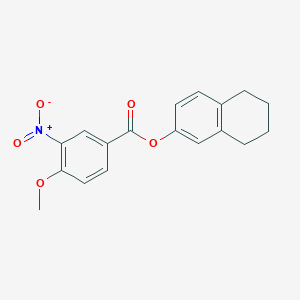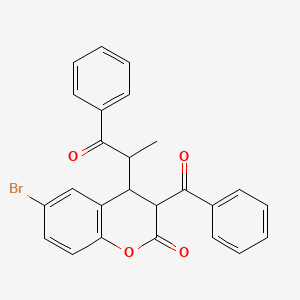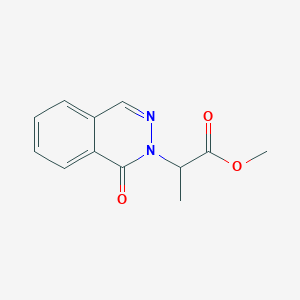
3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone
Descripción general
Descripción
3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone, also known as MQ, is a synthetic compound with potential applications in the field of medicinal chemistry. This molecule has a unique structure and has been found to exhibit promising biological activities, making it an interesting subject for scientific research.
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. 3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone in lab experiments is its high purity and stability. This makes it easier to obtain reproducible results. However, one limitation is that 3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone can be difficult to dissolve in certain solvents, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Another area of research could focus on the development of new methods for synthesizing 3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone and its potential applications in the treatment of various diseases.
In conclusion, 3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone is a synthetic compound with unique properties that make it an interesting subject for scientific research. Its potential applications in the field of medicinal chemistry make it a promising candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Aplicaciones Científicas De Investigación
3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone has also been shown to inhibit the growth of cancer cells and promote cell death in vitro. These findings suggest that 3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone could be a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
3-(1-oxo-1-phenylpropan-2-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12(16(20)13-7-3-2-4-8-13)19-11-18-15-10-6-5-9-14(15)17(19)21/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGQLXIKNVUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4109780.png)

![2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B4109801.png)
![1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109813.png)

![3-[1-acetyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B4109838.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B4109842.png)
![2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4109848.png)

![N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4109861.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4109868.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4109876.png)